2-(piperidin-1-yl)benzene-1-sulfonyl chloride

Description

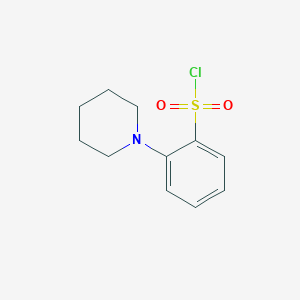

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S/c12-16(14,15)11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHLIIPMJSLEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402078-01-6 | |

| Record name | 2-(piperidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations Involving 2 Piperidin 1 Yl Benzene 1 Sulfonyl Chloride

Synthetic Pathways to 2-(piperidin-1-yl)benzene-1-sulfonyl chloride

The synthesis of this compound involves the strategic formation of its two key components: the arylsulfonyl chloride and the phenylpiperidine moiety.

General Methodologies for Arylsulfonyl Chloride Synthesis

The preparation of arylsulfonyl chlorides can be achieved through several established methods. A common approach is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene (B151609) ring.

Another widely used method is the Sandmeyer-type reaction, which begins with the diazotization of an aromatic amine. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the desired arylsulfonyl chloride. This method is particularly useful for introducing the sulfonyl chloride group at a specific position on the aromatic ring, dictated by the position of the initial amino group.

Potential Precursor Chemical Reactions and Routes to the Phenylpiperidine Moiety

The phenylpiperidine portion of the molecule can be synthesized through various routes. One common strategy involves the N-arylation of piperidine (B6355638), where piperidine is reacted with a suitable aryl halide or other activated aromatic substrate. Catalytic methods, often employing palladium or copper catalysts, are frequently used to facilitate this C-N bond formation.

Alternatively, the synthesis can commence from precursors such as 2-aminobiphenyl, which can then undergo cyclization or other transformations to form the piperidine ring attached to the phenyl group. The specific synthetic route chosen would depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Reactivity and Derivatization Capabilities of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic functional group, making it an excellent precursor for the synthesis of a wide range of derivatives. Its primary mode of reaction is nucleophilic substitution at the sulfur atom.

Nucleophilic Substitution Reactions with Diverse Amine Substrates

The reaction of this compound with primary and secondary amines is a cornerstone of its chemical utility, leading to the formation of N-substituted sulfonamides. This reaction is a robust and versatile method for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, yielding the corresponding sulfonamide. A wide variety of primary and secondary amines, both aliphatic and aromatic, can be employed as nucleophiles, allowing for the synthesis of a structurally diverse range of sulfonamide derivatives.

| Amine Substrate | Amine Structure | Product Name | Product Structure |

| Aniline | C6H5NH2 | N-phenyl-2-(piperidin-1-yl)benzenesulfonamide | |

| Benzylamine | C6H5CH2NH2 | N-benzyl-2-(piperidin-1-yl)benzenesulfonamide | |

| Morpholine | C4H9NO | 1-((2-(piperidin-1-yl)phenyl)sulfonyl)morpholine | |

| Diethylamine | (C2H5)2NH | N,N-diethyl-2-(piperidin-1-yl)benzenesulfonamide |

Note: The structures for the products are predicted based on the general reaction of sulfonyl chlorides with amines.

The efficiency and outcome of the sulfonylation reaction are significantly influenced by the reaction conditions.

pH Control: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include pyridine (B92270), triethylamine (B128534) (TEA), and aqueous sodium hydroxide. The pH of the reaction medium can affect the nucleophilicity of the amine and the stability of the sulfonyl chloride. Interestingly, for some sulfonylation reactions in aqueous media, high pH has been shown to lead to unexpectedly high yields of the sulfonamide product. researchgate.net

Solvent Effects: The choice of solvent can impact the reaction rate and yield. A variety of solvents can be used, including aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetone, as well as protic solvents in some cases. The solubility of the reactants and the stabilization of the transition state are key factors to consider when selecting a solvent. For instance, pyridine can serve as both a base and a solvent in these reactions. cbijournal.com

Catalysis: While many sulfonylation reactions proceed readily without a catalyst, certain catalysts can enhance the reaction rate or allow for milder reaction conditions. For example, 4-dimethylaminopyridine (B28879) (DMAP) is sometimes used as a catalyst in acylation and sulfonylation reactions. Research into catalytic methods for sulfonamide synthesis is an active area, with various metal complexes and organocatalysts being explored to improve efficiency and substrate scope.

The following table summarizes the typical reaction conditions employed for the synthesis of sulfonamides from sulfonyl chlorides and amines, based on general literature.

| Parameter | Conditions | Rationale |

| Base | Pyridine, Triethylamine (TEA), Na2CO3, NaOH | Neutralizes HCl byproduct, can act as a catalyst. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Pyridine | Solubilizes reactants, can influence reaction rate. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (in some cases) | Increases the rate of reaction. |

Reactions with Other Nucleophilic Species

Beyond the common reactions with primary and secondary amines and alcohols, this compound is expected to react with a variety of other nucleophilic species to form a diverse range of derivatives. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.

Reactions with Hydrazines: The reaction with hydrazine (B178648) and its derivatives yields the corresponding hydrazides. These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, the reaction of a benzenesulfonyl chloride with 1-aminopiperidine (B145804) can be carried out under controlled pH conditions in an aqueous medium to afford the N-(piperidin-1-yl)benzenesulfonamide parent compound. who.int This sulfonamide can then be further functionalized.

Reactions with Azides: Sulfonyl chlorides can react with sodium azide (B81097) to produce sulfonyl azides. These compounds are versatile intermediates in organic synthesis, known for their ability to undergo Curtius-type rearrangements and participate in cycloaddition reactions.

Reactions with Thiols: In the presence of a base, thiols can react with sulfonyl chlorides to form thiosulfonates. This transformation is a key step in the synthesis of various sulfur-containing compounds.

Reactions with Carbanions: Nucleophilic carbon species, such as those derived from active methylene (B1212753) compounds (e.g., malonic esters, β-ketoesters), can attack the sulfonyl chloride group. These reactions lead to the formation of new carbon-sulfur bonds and provide a route to more complex molecular architectures.

The general conditions for these reactions often involve the use of a suitable solvent and a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly impact the reaction yield and selectivity.

Table 1: Representative Reactions of Benzenesulfonyl Chlorides with Various Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions |

| Hydrazine | Sulfonyl hydrazide | Aprotic solvent (e.g., THF, CH2Cl2), often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) at 0 °C to room temperature. |

| Sodium Azide | Sulfonyl azide | Acetone/water or DMF as solvent, room temperature. |

| Thiol | Thiosulfonate | Aprotic solvent with a base (e.g., pyridine, triethylamine) to deprotonate the thiol. |

| Malonate Ester | α-Sulfonyl Ester | A strong base (e.g., NaH, NaOEt) in an aprotic solvent to generate the carbanion, followed by reaction with the sulfonyl chloride. |

Application of Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis and transformation of this compound and its derivatives aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives. For the synthesis of sulfonamides, reactions in aqueous media or in greener solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) have been reported for other sulfonyl chlorides. cbijournal.com The synthesis of certain sulfonamide derivatives has been achieved under dynamic pH control in aqueous media, which aligns with green chemistry principles by reducing the reliance on organic solvents. who.intnih.gov

Catalytic Methods: The use of catalysts can significantly improve the efficiency and reduce the waste generated in chemical reactions. For sulfonamide synthesis, various catalysts have been explored, including solid-supported reagents that can be easily recovered and reused. researchgate.net For example, Fe3O4-DIPA has been used as a magnetically separable catalyst for the preparation of sulfonamides from sulfonyl chlorides and amines. cbijournal.com The development of catalytic methods for the reactions of this compound would represent a significant advancement in the green synthesis of its derivatives.

Energy Efficiency: The use of microwave irradiation or sonochemistry can sometimes accelerate reaction rates and reduce the energy consumption compared to conventional heating methods. These techniques have been applied to the synthesis of sulfonamide derivatives of other compounds and could potentially be adapted for reactions involving this compound.

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Benefit |

| Safer Solvents | Use of water, ethanol, or PEG as reaction media. | Reduced toxicity and environmental pollution. |

| Catalysis | Employment of reusable solid-supported or magnetic catalysts. | Simplified product purification and catalyst recycling. |

| Atom Economy | Development of one-pot synthetic procedures. | Reduced waste generation and improved process efficiency. |

| Energy Efficiency | Application of microwave or ultrasound irradiation. | Shorter reaction times and lower energy consumption. |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Piperidin 1 Yl Benzene 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

¹H-NMR spectroscopy is a fundamental tool for identifying the number and electronic environment of protons in a molecule. For 2-(piperidin-1-yl)benzene-1-sulfonyl chloride, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the benzene (B151609) ring.

The protons on the benzene ring, being in an aromatic system, would typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The ortho-substitution pattern would lead to a complex splitting pattern, likely appearing as a series of multiplets due to spin-spin coupling between the adjacent aromatic protons.

The protons of the piperidine ring would appear in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and would likely appear in the range of δ 3.0-3.5 ppm. The methylene protons further from the nitrogen (β- and γ-protons) would resonate at higher fields, typically between δ 1.5 and 2.0 ppm.

A hypothetical ¹H-NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | m | - |

| Aromatic-H | 7.2 - 7.6 | m | - |

| Piperidine-Hα | 3.1 - 3.4 | t | ~5-6 |

| Piperidine-Hβ, Hγ | 1.6 - 1.9 | m | - |

Note: This table is illustrative and based on general principles, not on experimental data for the specific compound.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Techniques

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals for each unique carbon atom are expected.

The aromatic carbons would resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atom directly attached to the sulfonyl chloride group (C-SO₂Cl) and the carbon attached to the piperidine nitrogen (C-N) would be significantly influenced by these electron-withdrawing and electron-donating groups, respectively, leading to distinct chemical shifts.

The carbons of the piperidine ring would appear in the upfield region. The α-carbons, being adjacent to the nitrogen, would be the most deshielded of the piperidinyl carbons, likely appearing around δ 50-55 ppm. The β- and γ-carbons would resonate at higher fields, typically in the range of δ 20-30 ppm.

An illustrative ¹³C-NMR data table for this compound is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 145 |

| Aromatic C-N | 148 - 152 |

| Aromatic C-H | 120 - 135 |

| Piperidine Cα | 50 - 55 |

| Piperidine Cβ | 25 - 30 |

| Piperidine Cγ | 23 - 27 |

Note: This table is illustrative and based on general principles, not on experimental data for the specific compound.

Two-Dimensional NMR Experiments for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the benzene and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, aiding in the assignment of both spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connection between the piperidine ring and the benzenesulfonyl chloride moiety.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. For this compound, the molecular ion peak would confirm the molecular weight of the compound.

Key fragmentation pathways would likely involve the cleavage of the C-S bond, the S-Cl bond, and fragmentation of the piperidine ring. Common fragments would include the benzenesulfonyl cation, the piperidinyl cation, and ions resulting from the loss of SO₂, Cl, or ethylene (B1197577) from the piperidine ring.

A table of predicted mass spectral data is available from public databases.

| Ion | m/z (Predicted) |

| [M]⁺ | 259.04 |

| [M-Cl]⁺ | 224.08 |

| [M-SO₂Cl]⁺ | 160.11 |

| [C₆H₄SO₂]⁺ | 140.00 |

| [C₅H₁₀N]⁺ | 84.08 |

Source: Predicted data from computational models.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound. An LC-MS analysis of a sample of this compound would involve passing the sample through an HPLC column to separate the target compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer, which would provide the mass of each separated component. A pure sample would ideally show a single major peak in the chromatogram with the expected mass-to-charge ratio for the target compound. This method allows for the detection and identification of even trace-level impurities, providing a high degree of confidence in the purity of the sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical analysis for the unambiguous determination of elemental compositions through precise mass measurements. researchgate.netmdpi.com Unlike nominal mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, provide mass information with high accuracy, often to four or five decimal places. researchgate.net This capability allows for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental formulas—thereby increasing selectivity and confidence in identification. nih.gov

For this compound (C₁₁H₁₄ClNO₂S), HRMS is employed to verify its elemental composition by comparing the experimentally measured monoisotopic mass to the theoretically calculated exact mass. The calculated monoisotopic mass for this compound is 259.04337 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula. mdpi.com

The high resolving power of HRMS also allows for the clear separation of isotopic peaks, providing further confirmation of the compound's identity. researchgate.net Data is typically acquired for various ionic species, including the protonated molecule [M+H]⁺, as well as other common adducts like [M+Na]⁺ and [M+NH₄]⁺. The exact masses of these adducts can be predicted and then verified experimentally.

Below is a table of predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts of this compound, which are critical parameters in advanced mass spectrometry analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 260.05065 | 153.8 |

| [M+Na]⁺ | 282.03259 | 161.3 |

| [M-H]⁻ | 258.03609 | 158.9 |

| [M+NH₄]⁺ | 277.07719 | 170.4 |

| [M+K]⁺ | 298.00653 | 156.5 |

| [M]⁺ | 259.04282 | 153.7 |

| Data sourced from PubChemLite. uni.lu |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly effective for the analysis of low to moderately polar compounds. metwarebio.comnih.gov The process involves the analyte solution being passed through a heated nebulizer, creating a fine mist. jfda-online.com This mist then enters an ionization region where a high-voltage corona discharge needle generates a plasma of reagent gas ions (often from the solvent). metwarebio.com These reagent gas ions then react with the analyte molecules in the gas phase to produce analyte ions, typically through proton transfer, which are subsequently analyzed by the mass spectrometer. metwarebio.com

APCI is well-suited for molecules like this compound and is often coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. nih.gov This technique is advantageous as it can handle high flow rates from the LC system and is less susceptible to matrix effects compared to other ionization sources like electrospray ionization (ESI). metwarebio.com For sulfonamide-containing compounds, APCI has been shown to provide robust and reproducible ionization. nih.gov

In the analysis of this compound, APCI-MS would likely generate a prominent protonated molecular ion [M+H]⁺ at m/z 260.05065. Depending on the solvent system and conditions, other adducts may also be observed. The gentle nature of APCI typically results in minimal fragmentation, preserving the molecular ion and simplifying spectral interpretation. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive technique for identifying functional groups within a molecule. scispace.comnih.gov The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. nih.gov

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups: the sulfonyl chloride group (-SO₂Cl), the piperidine ring, and the substituted benzene ring. Analysis of model compounds and spectral databases allows for the assignment of these bands. nih.govresearchgate.net

Key expected vibrational frequencies for this compound include:

Sulfonyl Chloride (SO₂Cl) Group: This group is characterized by strong, distinct stretching vibrations. Asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch is expected to appear at a lower frequency. Studies on similar sulfonyl chlorides confirm these assignments. researchgate.net

Aromatic Ring (C₆H₄): The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern (in this case, ortho-substitution), would be found in the 730-770 cm⁻¹ range.

Piperidine Ring: The saturated heterocyclic ring will display C-H stretching vibrations from its CH₂ groups, typically in the 2850-2950 cm⁻¹ range. The C-N stretching vibration is also expected, usually appearing in the 1000-1250 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Piperidine) | Stretch | 2850 - 2950 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1400 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1190 | Strong |

| C-N (Piperidine) | Stretch | 1000 - 1250 | Medium |

| Aromatic C-H (ortho) | Out-of-plane Bend | 730 - 770 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Studies

For a derivative of this compound, a single crystal X-ray diffraction study would involve growing a suitable single crystal, which is then irradiated with a monochromatic X-ray beam. mdpi.com The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Crystallographic studies on analogous molecules, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provide insight into the likely structural features of the target compound. researchgate.netresearchgate.net These studies reveal that such compounds often crystallize in monoclinic space groups (e.g., P2₁/c or Pc). researchgate.netresearchgate.net The analysis would yield precise unit cell parameters (a, b, c, β) and confirm the geometry around the sulfur atom, which is expected to be a distorted tetrahedron. researchgate.netresearchgate.net

Conformational Analysis in Crystalline States

The data from X-ray crystallography allows for a detailed conformational analysis of the molecule in its solid state. A key feature of interest in this compound is the conformation of the six-membered piperidine ring. Structural studies of related piperidine-sulfonyl derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 2 Piperidin 1 Yl Benzene 1 Sulfonyl Chloride and Its Reaction Pathways

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the molecule's characteristics, grounded in the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311G++(d,p) basis set, are a powerful tool for optimizing the molecular geometry of sulfonyl-containing compounds and predicting their electronic properties. For 2-(piperidin-1-yl)benzene-1-sulfonyl chloride, DFT studies would elucidate bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the atoms.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value |

|---|---|

| Total Energy | Specific value would be obtained from calculation output (e.g., in Hartrees) |

| Dipole Moment | Expected to be significant due to electronegative O, N, and Cl atoms (e.g., in Debye) |

Note: The values in this table are illustrative and would be determined from specific DFT calculations on the target molecule.

Molecular Orbital Analysis and Charge Distribution Studies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. For this compound, the HOMO is likely to be localized on the electron-rich piperidinyl-substituted benzene (B151609) ring, while the LUMO is expected to be centered on the electron-deficient sulfonyl chloride moiety. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution across the molecule. This analysis would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. The sulfur atom of the sulfonyl chloride group is expected to be highly electrophilic, making it a primary site for nucleophilic attack. The nitrogen atom of the piperidine (B6355638) ring and the oxygen atoms of the sulfonyl group would carry significant negative charges.

Table 2: Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Predicted Finding |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A specific negative value (e.g., in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A specific, less negative value (e.g., in eV) |

Note: These are representative parameters that would be quantified by molecular orbital analysis.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's normal modes of vibration, specific spectral peaks can be assigned to the motions of particular functional groups.

For this compound, characteristic vibrational frequencies are expected for the S=O symmetric and asymmetric stretches, the S-Cl stretch, C-N stretching of the piperidine ring, and various aromatic C-H and C-C vibrations. Comparing the calculated frequencies with experimental data allows for a detailed confirmation of the molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| SO2 | Asymmetric Stretch | ~1370-1400 |

| SO2 | Symmetric Stretch | ~1170-1190 |

| S-Cl | Stretch | ~350-450 |

| C-N (Piperidine) | Stretch | ~1100-1200 |

Note: These are typical wavenumber ranges for the specified functional groups and would be precisely calculated for the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Exploration of Conformational Landscapes

The piperidine ring in this compound can adopt various conformations, most notably the chair, boat, and twist-boat forms. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The chair conformation is generally the most stable for a piperidine ring. Furthermore, the rotation around the C-N and C-S bonds connecting the piperidine and sulfonyl chloride groups to the benzene ring gives rise to different rotational isomers (rotamers). MD simulations can map out these conformational preferences, which are crucial for understanding how the molecule might interact with biological targets or other reactants.

Studies on Solvation Effects and Intermolecular Interactions

MD simulations are particularly well-suited for studying the influence of a solvent on the molecule's conformation and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solvation affects the conformational equilibrium. The polar sulfonyl chloride group and the piperidine nitrogen are expected to form hydrogen bonds with protic solvents, which can stabilize certain conformations. These simulations also allow for the analysis of intermolecular interactions, such as how molecules of the compound might aggregate in solution. This information is valuable for predicting the compound's solubility and its behavior in different chemical environments.

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry provides powerful insights into the reaction mechanisms of this compound, particularly for its reactions with nucleophiles to form sulfonamides. Theoretical studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface of these reactions, allowing for the characterization of transition states and intermediates.

The generally accepted mechanism for the reaction of arenesulfonyl chlorides with nucleophiles, such as primary or secondary amines, is a nucleophilic substitution at the sulfur atom. This process is predominantly considered to follow a concerted SN2-like mechanism, although an alternative addition-elimination pathway involving a trigonal-bipyramidal intermediate is also possible depending on the reactants and conditions.

In the SN2-like pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. DFT studies on the analogous chloride-chloride exchange reaction in various arenesulfonyl chlorides support this SN2 mechanism, which proceeds via a single transition state. nih.gov For the reaction with an amine, this transition state would involve the partial formation of the sulfur-nitrogen bond and the partial breaking of the sulfur-chlorine bond. The ortho-piperidinyl substituent on the benzene ring can influence the reaction rate through both steric and electronic effects. Steric hindrance from the bulky piperidinyl group could potentially slow the reaction, but its electron-donating nature might also affect the electrophilicity of the sulfonyl group.

Energetic Profiles of Key Derivatization Reactions

Below is a hypothetical data table illustrating the energetic profile for the reaction of this compound with a generic amine (R-NH₂), proceeding through a concerted SN2 mechanism.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + R-NH₂ | 0.0 |

| Transition State (TS) | [R-NH₂---SO₂(C₆H₄N(CH₂)₅)---Cl]‡ | +18.5 |

| Products | Sulfonamide + HCl | -22.0 |

This table presents hypothetical data for illustrative purposes to demonstrate a typical energetic profile for this type of reaction.

Prediction of Reactivity Descriptors (e.g., Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors for this compound can predict its behavior in chemical reactions, particularly its susceptibility to nucleophilic attack at the sulfur center.

The electrophilicity index (ω) is a key descriptor that measures a molecule's ability to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a stronger electrophile. For this compound, the sulfur atom of the sulfonyl chloride group is the primary electrophilic site, made electron-deficient by the two oxygen atoms and the chlorine atom.

Other relevant reactivity descriptors include:

Chemical Hardness (η): This measures the molecule's resistance to a change in its electron distribution.

Fukui Functions (f(r)): These are used to identify the most reactive sites within a molecule. For a nucleophilic attack, the relevant function (f⁺(r)) would be expected to have its maximum value on the sulfur atom, confirming it as the most electrophilic center.

While specific DFT calculations for this compound are not available in the reviewed literature, we can present representative values in a table to illustrate how these descriptors quantify the compound's reactivity. The electron-donating nature of the ortho-piperidinyl group would be expected to slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.50 eV | Tendency to escape electron cloud |

| Chemical Hardness (η) | ELUMO - EHOMO | 6.20 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | 1.63 eV | Global electrophilic nature |

This table contains hypothetical, representative values for illustrative purposes. Actual values would require specific quantum chemical calculations.

These theoretical descriptors are invaluable for comparing the reactivity of different sulfonyl chlorides and for predicting their reaction outcomes with various nucleophiles without the need for extensive experimental work.

Applications in Advanced Organic Synthesis and Chemical Biology Building Blocks

A Versatile Intermediate in Multi-Step Organic Synthesis

The reactivity of the sulfonyl chloride group, coupled with the structural influence of the piperidinyl substituent, positions 2-(piperidin-1-yl)benzene-1-sulfonyl chloride as a valuable tool for synthetic chemists. This intermediate facilitates the introduction of the 2-(piperidin-1-yl)phenylsulfonyl motif into a variety of molecular frameworks, enabling the synthesis of diverse and complex structures.

Precursor for Sulfonamide-Containing Heterocyclic Systems

A primary application of this compound lies in its role as a precursor for the synthesis of sulfonamide-containing heterocyclic systems. The sulfonamide linkage is a key pharmacophore found in a wide array of therapeutic agents. who.intnih.gov The reaction of this compound with various amines serves as a robust method for the formation of sulfonamides, which can then be elaborated into a multitude of heterocyclic structures. who.intresearchgate.net

The synthesis of these heterocyclic systems is of significant interest due to their prevalence in biologically active compounds, including antiviral and antibacterial agents. researchgate.net The piperidine (B6355638) moiety within the starting material can influence the physicochemical properties of the final heterocyclic compounds, such as lipophilicity and metabolic stability, which are crucial for drug development. nih.gov For instance, the incorporation of a piperidine ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. researchgate.net

| Reactant | Resulting Heterocyclic System (General) | Potential Application |

| Diamines | Fused Thiadiazole Derivatives | Antimicrobial Agents |

| Amino Alcohols | Oxathiazine Derivatives | CNS Active Compounds |

| Hydrazines | Thiadiazine Derivatives | Enzyme Inhibitors |

This table presents hypothetical examples of heterocyclic systems that could be synthesized from this compound based on known reactivity of sulfonyl chlorides.

Module for Constructing Complex Molecular Architectures

Beyond the synthesis of relatively simple heterocyclic systems, this compound can serve as a modular building block for the assembly of more complex molecular architectures. The sulfonamide linkage, once formed, provides a stable connection point for further synthetic transformations. This allows for a modular approach to synthesis, where different fragments can be coupled to the 2-(piperidin-1-yl)phenylsulfonyl core. This strategy is particularly valuable in the construction of intricate natural product analogues and other sophisticated organic molecules. The piperidine unit itself can be a key element in establishing the three-dimensional structure of the target molecule, which is often critical for its biological function. nih.gov

Design and Synthesis of Focused Chemical Libraries

The generation of focused chemical libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a particular biological target. nih.gov The structural attributes of this compound make it an attractive scaffold for the creation of such libraries. researchgate.net

Strategies for Structural Diversification

The primary point of diversification when using this compound is the reaction of the sulfonyl chloride with a diverse panel of amines. This reaction is typically high-yielding and tolerant of a wide range of functional groups, making it ideal for combinatorial synthesis. who.int By employing a collection of structurally varied amines, a large library of sulfonamides can be rapidly generated.

Further diversification can be achieved through modifications of the piperidine ring or the benzene (B151609) ring of the initial building block, although this is a less common approach. The resulting library of compounds, all sharing the common 2-(piperidin-1-yl)phenylsulfonyl core, can then be screened for biological activity against a specific target, such as an enzyme or a receptor. This approach allows for the efficient identification of structure-activity relationships (SAR) and the optimization of lead compounds. researchgate.net

| Diversification Point | Reagent Class | Resulting Structural Variation |

| Sulfonyl Chloride | Primary & Secondary Amines | Varied R-groups on the sulfonamide nitrogen |

| Piperidine Ring (Hypothetical) | Alkylating/Acylating Agents | Substituted piperidine moieties |

| Benzene Ring (Hypothetical) | Electrophilic Reagents | Substituted aromatic core |

This interactive table illustrates potential strategies for achieving structural diversity in a chemical library based on the this compound scaffold.

Potential in the Development of Novel Organic Reagents

While primarily utilized as a building block for the synthesis of target molecules, there is latent potential for this compound and its derivatives to be developed into novel organic reagents. The specific electronic and steric properties conferred by the 2-piperidinyl substituent could be harnessed to create reagents with unique reactivity or selectivity. For instance, the nitrogen atom of the piperidine ring could act as an internal ligand to coordinate with a metal center, thereby influencing the outcome of a catalytic reaction. Further research in this area could uncover new and valuable applications for this versatile compound.

Structure Activity Relationship Sar Methodologies for 2 Piperidin 1 Yl Benzene 1 Sulfonyl Chloride Derivatives

In Silico Methodologies for SAR Prediction

In silico, or computational, techniques have become indispensable for accelerating the drug discovery process. They provide a rapid and cost-effective means to screen virtual libraries of compounds and to prioritize synthetic efforts on molecules with the highest probability of success. For derivatives based on the 2-(piperidin-1-yl)benzene-1-sulfonyl chloride scaffold, these methodologies focus on modeling interactions at a molecular level and developing predictive quantitative models.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for modeling the interaction between a ligand (the drug candidate) and its biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination, that are essential for biological activity. mdpi.comnih.gov

For benzenesulfonamide (B165840) derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various targets, such as carbonic anhydrases (CAs). mdpi.comnih.gov These studies have shown that the sulfonamide moiety often coordinates with a zinc ion in the active site of CAs, an interaction critical for inhibitory activity. mdpi.com Docking simulations can predict the binding energies and affinities of different derivatives, helping to rationalize observed activities and guide the design of new analogues with improved potency. nih.govnih.gov For instance, the binding affinities of various sulfonamide derivatives against target proteins can be calculated and compared, as illustrated by the data in Table 1.

Table 1: Example of Molecular Docking Results for Sulfonamide Derivatives Against a Target Protein This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | -9.78 | -65.4 | Thr199, His94, Zn2+ |

| Derivative B | -8.20 | -58.2 | Gln92, His119, Zn2+ |

| Derivative C | -7.46 | -55.1 | Thr200, Pro202, Zn2+ |

| Derivative D | -6.90 | -51.7 | Val121, Leu198, Zn2+ |

Note: Data are hypothetical examples based on typical findings in molecular docking studies of sulfonamide derivatives. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. researchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A series of analogous compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to create a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For sulfonamide and piperidine (B6355638) analogues, 2D and 3D-QSAR models have been successfully developed. nih.govresearchgate.net These models use various descriptors to predict the inhibitory activity against specific targets. The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²). A reliable QSAR model can serve as an effective screening tool to predict the affinities of newly designed compounds, thereby prioritizing synthesis and experimental testing. nih.gov

Table 2: Typical Validation Parameters for a QSAR Model This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Description | Typical Value |

|---|---|---|

| R² | Coefficient of determination; indicates the goodness of fit for the training set. | > 0.6 |

| Q² | Cross-validated R²; indicates the predictive ability of the model for the training set. | > 0.5 |

| Predicted R² (R²_pred) | R² for an external test set; indicates the model's ability to predict the activity of new compounds. | > 0.5 |

Note: These values represent common thresholds for a statistically robust QSAR model. nih.govnih.gov

Rational Design Principles Based on Structural Insights

Rational drug design utilizes the three-dimensional structure of the biological target to design new molecules that are likely to bind to it. nih.gov This structure-based approach relies on insights gained from techniques like X-ray crystallography and NMR spectroscopy of the target protein, often in complex with a ligand.

For derivatives of this compound, rational design principles would involve analyzing the binding pocket of the intended target. By understanding the size, shape, and chemical environment of the active site, chemists can design molecules with complementary features that enhance binding affinity and selectivity. For example, if the binding pocket contains a hydrophobic region, adding a lipophilic substituent to the ligand can improve its binding. Similarly, identifying hydrogen bond donors and acceptors in the active site allows for the strategic placement of corresponding functional groups on the drug candidate to form strong, specific interactions. nih.gov

The electronic and steric properties of substituents can alter the binding affinity and selectivity. For instance, introducing an electron-withdrawing group on the benzene (B151609) ring can affect the acidity of the sulfonamide group, potentially influencing its interaction with key residues in the target's active site. mdpi.com Conversely, adding bulky substituents can introduce steric hindrance that may prevent the molecule from fitting into a smaller binding pocket but could enhance binding in a larger one, or improve selectivity by preventing binding to off-targets. mdpi.com Computational studies have shown that the effect of substituents on the π-electron system of the benzene ring is long-range and can influence interactions throughout the molecule. mdpi.com

Table 3: Influence of Phenyl Ring Substituents on Binding Affinity in Sulfonamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Substituent Group | Position on Ring | Property | Predicted Effect on Binding |

|---|---|---|---|

| -Cl | para | Electron-withdrawing, Halogen bonding | May increase affinity through specific interactions. |

| -OCH3 | meta | Electron-donating, H-bond acceptor | Can form hydrogen bonds if a donor is present. |

| -N(CH3)2 | para | Bulky, Electron-donating | May enhance binding in a large hydrophobic pocket but cause steric clashes in a smaller one. mdpi.com |

| -NO2 | ortho | Strong electron-withdrawing | Can significantly alter electronic properties and interaction potential. |

Note: The effects are context-dependent and are based on general principles of medicinal chemistry and findings from related compound series. mdpi.commdpi.com

Computational Approaches to Modulating Selectivity

Achieving selectivity for a specific biological target over others, particularly among closely related isoforms, is a major challenge in drug design. Computational methods are vital for designing derivatives with enhanced selectivity. By comparing the structural differences in the active sites of the target and off-target proteins, specific modifications can be made to the ligand to exploit these differences.

For example, in the design of selective inhibitors for different carbonic anhydrase (CA) isoforms, molecular docking and modeling are used to compare the active sites of isoforms like CA IX and XII (often associated with tumors) with ubiquitous isoforms like CA I and II. mdpi.com Even subtle differences in amino acid residues within or near the binding pocket can be exploited. A rational design strategy might involve adding a substituent to the this compound scaffold that forms a favorable interaction with a unique residue in the target isoform but would clash with a residue in the off-target isoform. Studies on related sulfonamides have shown that introducing bulky groups can prevent a compound from binding to the more constrained active sites of some isoforms while still allowing it to bind to the more open active site of the desired target, thereby achieving selectivity. mdpi.com This approach has led to the development of compounds with significant selective inhibition against tumor-associated CAs. mdpi.com

Emerging Research Directions and Future Outlook for 2 Piperidin 1 Yl Benzene 1 Sulfonyl Chloride Chemistry

Development of Chemo- and Regioselective Transformations

While the reaction of the sulfonyl chloride moiety with amines is a cornerstone of its chemistry, future research will focus on achieving higher levels of selectivity in more complex molecular settings. sigmaaldrich.cn The inherent structure of 2-(piperidin-1-yl)benzene-1-sulfonyl chloride, with its ortho-substituted piperidine (B6355638) ring, presents unique opportunities and challenges for regioselectivity.

Chemoselectivity: The primary focus remains on the selective reaction of the sulfonyl chloride group in the presence of other reactive functionalities. In complex molecules, achieving this selectivity is non-trivial. Flow chemistry processes can enhance chemoselectivity compared to batch reactions by providing superior control over reaction parameters like temperature and mixing, thereby minimizing side reactions with less reactive groups.

Regioselectivity: The piperidine substituent is expected to influence the regioselectivity of further reactions on the aromatic ring. Research into directed metalation, for instance, could exploit the nitrogen atom of the piperidine ring as a directing group to achieve functionalization at the otherwise less accessible C6 position. nih.govrsc.org Furthermore, the application of photoredox catalysis can generate sulfonyl radicals that may exhibit different regioselective addition patterns to unsaturated systems compared to traditional polar reactions, opening new avenues for derivatization. nih.gov

Key research goals in this area include:

Developing reaction conditions that allow the sulfonyl chloride to react selectively in the presence of esters, amides, or sensitive heterocyclic moieties.

Exploring the use of directing groups to control electrophilic aromatic substitution on the benzene (B151609) ring.

Investigating radical-based transformations to access novel substitution patterns and functionalized products.

Integration with Automated and High-Throughput Synthesis Methodologies

The demand for large compound libraries for drug discovery and materials science has spurred the integration of automated and high-throughput synthesis techniques. Moving away from traditional batch chemistry, these methods offer significant improvements in speed, efficiency, and scale.

Flow Chemistry: Continuous flow synthesis is particularly well-suited for the preparation of derivatives from sulfonyl chlorides. This methodology allows for precise control over reaction conditions, leading to higher yields, improved safety for exothermic reactions, and enhanced selectivity. Automated flow systems can be programmed to synthesize a library of analogs by systematically varying reaction partners (e.g., different amines) that are sequentially introduced into the reactor.

Microfluidics and On-Chip Synthesis: On a smaller scale, microfluidic platforms enable "on-chip" synthesis, where minute quantities of reagents are reacted in a controlled manner. This technology is ideal for generating large libraries of compounds for initial high-throughput screening. For instance, a solution of this compound can be reacted with a plate of diverse amine building blocks to rapidly produce thousands of unique sulfonamides. nih.gov

The table below compares the key features of these synthesis methodologies.

| Feature | Batch Synthesis | Automated Flow Chemistry | On-Chip Microfluidics |

| Scale | Milligram to Kilogram | Gram to Kilogram | Nanogram to Microgram |

| Throughput | Low | Medium to High | Very High |

| Control | Limited | High (Temperature, Pressure, Time) | Very High |

| Safety | Moderate (exotherms can be an issue) | High (small reaction volume) | Very High |

| Application | Single compound synthesis, process development | Library synthesis, process optimization, manufacturing | High-throughput screening library generation |

Advanced Spectroscopic Characterization Beyond Routine Methods

While standard 1H and 13C NMR are routine, the unambiguous characterization of complex derivatives and the deep understanding of their three-dimensional structure require more advanced techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the definitive structural elucidation of novel or complex analogs. nih.govscribd.com They allow chemists to map out the complete covalent framework of a molecule, which is critical when regioselectivity or unexpected rearrangements occur.

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. nih.govub.edu For derivatives of this compound, IM-MS can provide the experimental collision cross-section (CCS), a value that reflects the molecule's 3D shape in the gas phase. lcms.cz This is particularly valuable for differentiating between isomers that have identical masses but different spatial arrangements.

Computational and Spectroscopic Integration: A significant emerging trend is the synergy between theoretical calculations and experimental spectroscopy. Density Functional Theory (DFT) is increasingly used to predict NMR chemical shifts. nih.govresearchgate.netnih.gov By comparing the experimentally measured spectrum with the DFT-predicted spectra for several possible isomers, researchers can assign the correct structure with a high degree of confidence. ivanmr.com This integrated approach is becoming a new standard for structure verification.

| Technique | Information Provided | Application in Context |

| 2D NMR (COSY, HSQC, HMBC) | Covalent bond connectivity (H-H, C-H) | Unambiguous structure determination of novel sulfonamide derivatives. nih.gov |

| Ion Mobility-MS (IM-MS) | Collision Cross-Section (CCS), 3D shape information | Separation and identification of isomeric products. nih.gov |

| DFT Calculations | Predicted NMR chemical shifts, molecular orbitals | Validation of proposed structures by correlating experimental and theoretical data. aps.org |

| Rotational Spectroscopy | Precise molecular geometry and conformation in the gas phase | Fundamental structural studies of the sulfonamide pharmacophore. kcl.ac.uk |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of sulfonyl chlorides is moving beyond the use of simple stoichiometric bases like pyridine (B92270). wikipedia.org Modern catalysis offers milder reaction conditions, broader substrate scope, and access to novel chemical transformations.

Photoredox Catalysis: One of the most dynamic areas of modern organic synthesis is visible-light photoredox catalysis. researchgate.net Using photocatalysts such as iridium or ruthenium complexes, sulfonyl chlorides can be converted into sulfonyl radicals under exceptionally mild conditions. nih.gov These radicals can then participate in a wide array of reactions, including cross-couplings and additions to alkenes and alkynes, that are inaccessible through traditional ionic pathways. nih.govacs.org This opens up a vast chemical space for new derivatives.

Transition-Metal-Catalyzed Cross-Coupling: Historically, the sulfonyl chloride group has been viewed as a reactive functional group for making sulfonamides. However, recent advances have demonstrated its utility as a coupling partner in transition-metal-catalyzed reactions. Palladium, nickel, or copper catalysts can mediate the cross-coupling of aryl sulfonyl chlorides with various partners like boronic acids (Suzuki coupling), organostannanes (Stille coupling), and alkynes (Sonogashira coupling). epfl.chresearchgate.netmit.edu In these reactions, the -SO2Cl group is eliminated, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity dramatically increases the synthetic value of the starting material. epfl.ch

Application of Artificial Intelligence in Predictive Chemistry for Analog Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. For a scaffold like this compound, AI can be applied in several impactful ways.

Predictive Modeling: AI models can be trained on existing chemical data to predict the properties of virtual compounds. For a library of potential sulfonamide derivatives, ML algorithms can forecast key parameters such as biological activity against a specific target, aqueous solubility, metabolic stability, and potential toxicity. This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Generative Chemistry: Beyond predicting properties, generative AI models can design entirely new molecules. By providing the model with the 2-(piperidin-1-yl)benzenesulfonamide core and a set of desired properties, the AI can generate novel side chains or modifications that are predicted to be optimal. These models can be constrained by synthetic accessibility, ensuring that the designed molecules can be realistically prepared from the parent sulfonyl chloride.

Q & A

Q. What are the common synthetic routes for 2-(piperidin-1-yl)benzene-1-sulfonyl chloride, and how are intermediates purified?

Synthesis typically involves sulfonation of a substituted benzene precursor followed by chlorination. Key steps include optimizing reaction conditions (e.g., temperature, stoichiometry of SOCl) to maximize yield. Purification often employs column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures . Characterization via H NMR and HPLC ensures purity (>95%) .

Q. How is this compound characterized structurally, and what analytical methods are essential?

Essential techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons near the sulfonyl chloride group).

- HPLC/ELSD : For purity assessment, with acidic mobile phases (e.g., methanol/buffer) to resolve polar impurities .

- Mass spectrometry : HRMS (ESI) validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical during handling?

Q. What are its primary applications in medicinal chemistry?

It serves as a key intermediate in synthesizing sulfonamide-based protease inhibitors or kinase-targeting drugs. The sulfonyl chloride group reacts with amines to form stable sulfonamide bonds, enabling bioconjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like sulfonic acids?

- Use anhydrous solvents (e.g., dry DCM) to prevent hydrolysis.

- Monitor reaction progress via TLC or inline IR to halt the reaction before over-chlorination.

- Add scavengers (e.g., molecular sieves) to absorb residual water .

Q. How do structural analogs (e.g., 2-trifluoromethoxy or imidazole derivatives) differ in reactivity?

- Electron-withdrawing groups (e.g., CF) enhance electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitutions.

- Imidazole-containing analogs (e.g., 2-(1H-imidazol-1-ylmethyl) derivatives) enable pH-dependent reactivity due to the heterocycle’s basicity .

Q. How to resolve contradictions in reported biological activity data?

- Cross-validate assays: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Assess stereochemical purity: Chiral impurities in the piperidine ring may skew results .

Q. What computational strategies predict its interactions with biological targets?

- Docking studies : Use PubChem-derived 3D structures (e.g., InChIKey: AWNBJRQDBUKZFD) to model binding to ATP-binding pockets .

- MD simulations : Analyze sulfonamide stability in aqueous vs. lipid environments to predict bioavailability .

Q. How to troubleshoot failed bioconjugation reactions with proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.